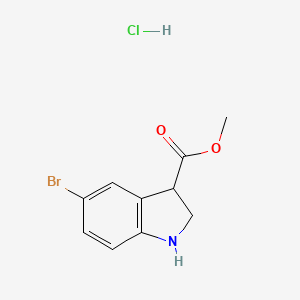
Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . A common method involves the Fischer indole cyclization . For instance, the cyclization of a compound in the presence of glacial AcOH and a concentrated HCl mixture can afford a ketotetrahydrocarbazole . This compound, after two steps including a Wolff–Kishner reduction and aromatization, can give a mixture of carbazole derivatives .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various methods. For instance, the structure of a similar compound, “5-bromo-1-decyl-2,3-dihydro-1H-indolin-2-one”, was analyzed using DFT calculations and Hirshfeld Surface Analysis .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, the Fischer indole cyclization is a common reaction . In this reaction, a compound undergoes cyclization in the presence of glacial AcOH and a concentrated HCl mixture to afford a ketotetrahydrocarbazole .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For instance, “5-bromo-2-methyl-2,3-dihydro-1H-indole” has a molecular weight of 212.09 and is a liquid at room temperature .Scientific Research Applications
Synthesis of Dibromoindoles
Research has demonstrated the regioselective dibromination of methyl indole-3-carboxylate, leading to the formation of methyl 5,6-dibromoindole-3-carboxylate. This compound serves as a precursor for the synthesis of natural and non-natural 5,6-dibromoindole derivatives, showcasing its utility in creating complex molecular architectures found in various natural products and potential therapeutic agents (Thomas B. Parsons et al., 2011).
Halomethylation of Salicylaldehydes
Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride has been utilized in methodologies for the bromo- and chloro-methylation of salicylaldehydes. This process facilitates the attachment of functional arms to salicylaldehydes, highlighting its significance in organic and coordination chemistry for the development of new ligands capable of binding metal salts (Qiang Wang et al., 2006).
Brominated Tryptophan Alkaloids
Investigations into brominated tryptophan derivatives from marine sponges have yielded compounds with moderate antimicrobial activity. These findings underscore the role of this compound in marine natural product chemistry and its potential applications in discovering new antimicrobial agents (Nathaniel L. Segraves et al., 2005).
Synthesis of Pyridyl–Pyrazole-3-One Derivatives
The compound has been used in the synthesis of novel pyridyl–pyrazole-3-one derivatives. These synthesized compounds have shown selective cytotoxicity against certain tumor cell lines without affecting normal cells, suggesting their potential as selective anticancer agents (Q. Huang et al., 2017).
Antiviral Compounds
Arbidol, a compound structurally related to this compound, has been shown to possess broad-spectrum antiviral activity. This underscores the potential of this compound derivatives in the development of new antiviral agents with mechanisms of action distinct from existing drugs (Y. S. Boriskin et al., 2008).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways can also vary widely and depend on the specific targets of the indole derivative. For example, some indole derivatives may affect pathways related to inflammation, cancer cell proliferation, or microbial growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can be influenced by factors such as the specific functional groups present and the overall structure of the compound. These properties can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism. These changes can result in various biological effects, such as reduced inflammation, inhibited cancer cell growth, or killed microbes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Safety and Hazards
Future Directions
The future directions in the research of indole derivatives could involve the development of new synthesis methods and the exploration of their biological activities . The investigation of novel methods of synthesis has attracted the attention of the chemical community due to the importance of indoles .
properties
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9;/h2-4,8,12H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTINFUAADFXVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=C1C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287283-62-7 |
Source


|
| Record name | methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


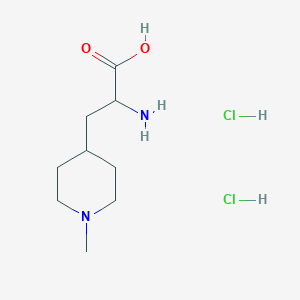
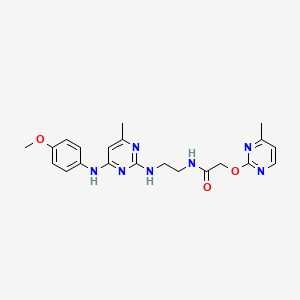
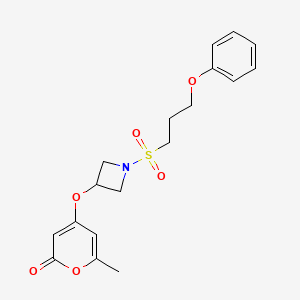
![3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2727594.png)
![tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2727596.png)

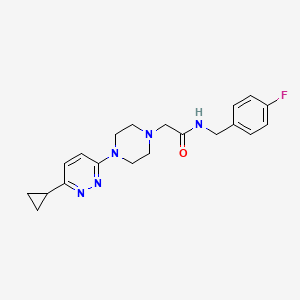
![2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2727599.png)
![(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727601.png)
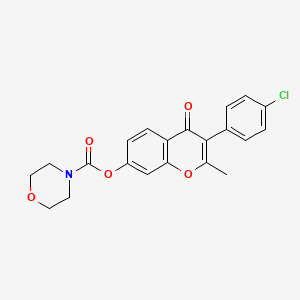

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)
